3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 832737-65-2
Cat. No.: VC5960926
Molecular Formula: C16H12F3N3OS
Molecular Weight: 351.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832737-65-2 |
|---|---|
| Molecular Formula | C16H12F3N3OS |
| Molecular Weight | 351.35 |
| IUPAC Name | 3-amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H12F3N3OS/c1-7-2-4-8(5-3-7)9-6-10(16(17,18)19)22-15-11(9)12(20)13(24-15)14(21)23/h2-6H,20H2,1H3,(H2,21,23) |
| Standard InChI Key | KCNOCHMRZCGUCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide features a fused thieno[2,3-b]pyridine core with substituents at positions 3, 4, 6, and 2 (Figure 1). The 3-amino group and 2-carboxamide moiety provide hydrogen-bonding capabilities, while the 4-(p-tolyl) (4-methylphenyl) and 6-(trifluoromethyl) groups contribute hydrophobic and electron-withdrawing effects, respectively.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | CHFNOS |
| Average mass | 466.47 g/mol |
| Monoisotopic mass | 466.1008 g/mol |
| Hydrogen bond donors | 3 (NH, CONH) |
| Hydrogen bond acceptors | 5 (N, O, S) |
The trifluoromethyl group at position 6 enhances lipophilicity (clogP ≈ 3.8) and metabolic stability, while the p-tolyl group at position 4 introduces steric bulk that may influence target binding .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of TPAs typically involves multistep sequences combining cross-coupling, nucleophilic aromatic substitution (SAr), and cyclization reactions. For analogs closely related to the target compound, the following approach has been employed :
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Suzuki-Miyaura Coupling: A 2,6-dichloronicotinonitrile precursor undergoes palladium-catalyzed cross-coupling with p-tolylboronic acid to install the 4-(p-tolyl) group.
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SAr Reaction: Ethyl thioglycolate displaces the remaining chloride at position 6, followed by intramolecular cyclization to form the thienopyridine core.
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Amide Coupling: Hydrolysis of the ethyl ester to a carboxylic acid, followed by HATU-mediated coupling with amines, yields the 2-carboxamide.
Scheme 1: Representative Synthesis
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2,6-Dichloronicotinonitrile + p-tolylboronic acid → 6-chloro-4-(p-tolyl)nicotinonitrile
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Reaction with ethyl thioglycolate → ethyl 3-amino-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxylate
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Hydrolysis → carboxylic acid + HATU/amine → target carboxamide
Yields for analogous compounds range from 45% to 78%, with purification challenges arising from disubstituted byproducts .
Pharmacological Activity
| Compound | R | R | Mtb IC (μM) | HepG2 IC (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| 17aa | CF | 4-MeOPh | 1.2 | 19 | 15 |
| 17p | CF | 3-CNPh | 0.68 | 81 | 129 |
| 11n | CH | H | >100 | 27 | <0.27 |
The trifluoromethyl group at position 4 (R) is critical for potency, as its replacement with methyl (11n) abolishes activity. Similarly, electron-withdrawing groups at position 6 (R) enhance selectivity, with 3-cyanophenyl (17p) achieving an SI of 129 .
Mechanism of Action
TPAs with 4-CF and 6-aryl substitutions demonstrate two distinct activity profiles:
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LepB-Independent Inhibitors: Equipotent against wild-type and LepB-hypomorph Mtb, suggesting alternative targets.
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LepB-Dependent Inhibitors: 10- to 30-fold increased activity in LepB-hypomorph strains, implicating the Sec secretion pathway .
Molecular docking studies propose that the 2-carboxamide engages essential residues in Mtb’s ClpP1P2 protease, while the 4-CF group occupies a hydrophobic pocket .
Chemical Reactivity and Stability
Oxidative Dimerization
Under hypochlorite oxidation, 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo solvent-dependent transformations:
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Aqueous Acetonitrile: Regioselective C–N coupling forms dimeric azines.
Table 3: Oxidation Products of Analogous TPAs
| Solvent | Major Product | Yield (%) |
|---|---|---|
| Acetonitrile/HO | Dimeric azine | 72 |
| Methanol | Sulfoxide | 65 |
These reactions highlight the sensitivity of the thienopyridine core to oxidative conditions, necessitating careful storage and handling.
Structure-Activity Relationships (SAR)
Position 4 Substitutions
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Trifluoromethyl (CF): Optimal for Mtb inhibition (IC = 0.41–1.2 μM) and moderate cytotoxicity (IC = 19–81 μM) .
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Methyl (CH): Reduces potency by >100-fold (IC > 100 μM) while increasing HepG2 toxicity (IC = 27 μM) .
Position 6 Modifications
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